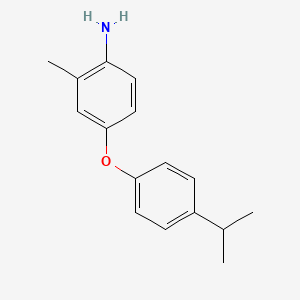![molecular formula C17H21NO B3172868 4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine CAS No. 946742-94-5](/img/structure/B3172868.png)
4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine
Übersicht
Beschreibung
4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine is a chemical compound with the molecular formula C₁₇H₂₁NO and a molecular weight of 255.35 g/mol . It falls under the category of biochemicals used primarily in proteomics research . The compound’s structure consists of a tert-butyl-substituted phenoxy group attached to a 2-methylphenylamine moiety.
Molecular Structure Analysis
For a visual representation, refer to the 2D structure or 3D model of the compound .
Wissenschaftliche Forschungsanwendungen
Synthesis of Polyimides
This compound is used in the synthesis of polyimides . A novel diamine 4,4′-(3-(tert-butyl)-4-aminophenoxy)diphenyl ether (4) was synthesized from 2-tert-butylaniline and 4,4′-oxydiphenol through iodination, acetyl protection, coupling reaction and deacetylation protection . Then some polyimides (PIs) were obtained by one-pot polycondensation of diamne 4 with several commercial aromatic dianhydrides respectively .
Enhanced Solubility in Organic Solvents
The polyimides synthesized using this compound exhibit enhanced solubility in organic solvents such as NMP, DMF, THF and CHCl3 at room temperature . This makes them easier to process and use in various applications.
Formation of Transparent, Tough and Flexible Films
The polyimides synthesized using this compound can form transparent, tough and flexible films by solution-casting . The light transparency of them is higher than 90% in the visible light range from 400 nm to 760 nm .
Outstanding Thermal Stability
These polyimides also display outstanding thermal stability with the 5% weight loss temperature from 525 °C to 529 °C in nitrogen atmosphere . This makes them suitable for applications that require materials with high thermal stability.
High Glass Transition Temperatures
The glass transition temperatures (Tgs) of these polyimides are higher than 264 °C . This property is important for applications that require materials with high thermal resistance.
Lower Water Absorption
These polyimides are amorphous polymers with lower water absorption (<0.66%) . This property is beneficial for applications that require materials with low water absorption.
Eigenschaften
IUPAC Name |
4-(3-tert-butylphenoxy)-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-12-10-15(8-9-16(12)18)19-14-7-5-6-13(11-14)17(2,3)4/h5-11H,18H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTWCUCXZAXRKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC(=C2)C(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



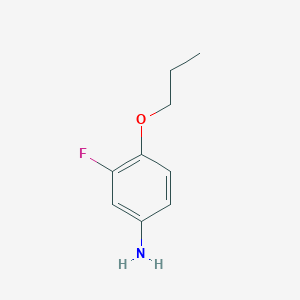

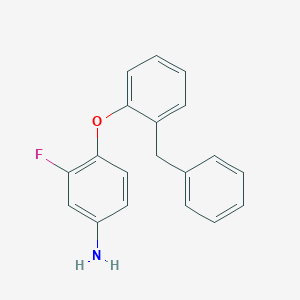
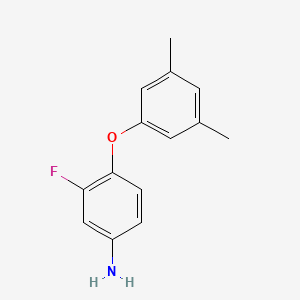
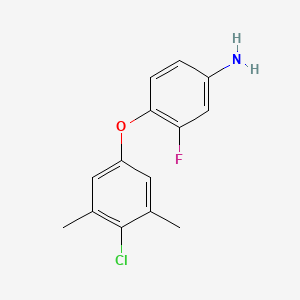
![3-Fluoro-4-[4-(tert-pentyl)phenoxy]aniline](/img/structure/B3172818.png)

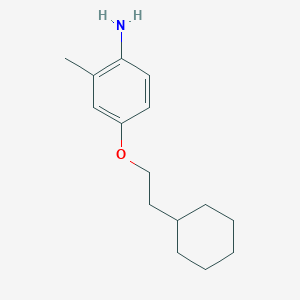
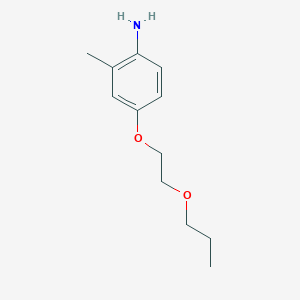
![4-([1,1'-Biphenyl]-2-yloxy)-2-methylphenylamine](/img/structure/B3172845.png)
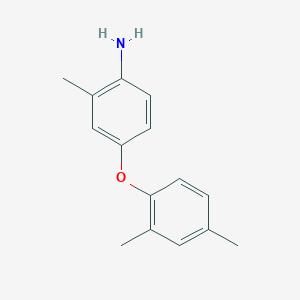
![4-([1,1'-Biphenyl]-4-yloxy)-2-methylphenylamine](/img/structure/B3172872.png)
